molecular formula C22H25N3O B2669574 4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 637754-58-6

4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one

Cat. No.: B2669574
CAS No.: 637754-58-6
M. Wt: 347.462
InChI Key: VIFKEKJVNJUFFE-UHFFFAOYSA-N
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Description

4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one is a heterocyclic compound featuring a benzimidazole core fused to a pyrrolidin-2-one ring. The benzimidazole moiety is substituted at the N1 position with a 3-methylbutyl group, while the pyrrolidinone ring is substituted at the N1 position with a phenyl group.

Properties

IUPAC Name

4-[1-(3-methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-16(2)12-13-24-20-11-7-6-10-19(20)23-22(24)17-14-21(26)25(15-17)18-8-4-3-5-9-18/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFKEKJVNJUFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 1-phenylpyrrolidin-2-one with 1-(3-methylbutyl)-1H-1,3-benzodiazole under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters and purification steps such as crystallization or chromatography to obtain the desired product in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations:

Lipophilicity: The 3-methylbutyl group in the target compound likely increases logP compared to the phenoxypropyl group in but reduces it relative to the 2-fluorobenzyl group in .

The target compound lacks electronegative substituents, which may affect its pharmacokinetics.

Biological Relevance : Ruxolitinib demonstrates that benzimidazole derivatives with flexible chains (e.g., ethoxyethyl) can achieve high target affinity, suggesting the 3-methylbutyl group in the target compound may similarly influence binding interactions.

Crystallographic and Stability Data

  • Crystallography : SHELX software is widely used for small-molecule refinement. Analogous compounds (e.g., ) may exhibit crystal packing influenced by substituents (e.g., fluorine-induced hydrogen bonding).
  • Stability : The absence of hydrolytically sensitive groups (e.g., esters in ) in the target compound suggests moderate stability, though experimental validation is required.

Biological Activity

4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic compound notable for its unique structural features, which include a benzodiazole ring and a pyrrolidinone moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • IUPAC Name: this compound
  • Molecular Formula: C22H25N3O
  • Molecular Weight: 347.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and specificity of the compound can lead to modulation of various cellular processes, making it a candidate for therapeutic applications.

Anticancer Properties

Research has indicated that derivatives of benzodiazole compounds exhibit significant anticancer properties. For instance, studies suggest that compounds similar to this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

StudyFindings
PubMed StudyDemonstrated the inhibition of colorectal adenocarcinoma cell lines by related compounds.
In vitro assaysShowed that benzodiazole derivatives can induce apoptosis in cancer cells.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit key enzymes involved in metabolic pathways or signal transduction, which can be crucial for developing drugs targeting metabolic diseases.

Enzyme TargetEffect
Protein KinasesInhibition observed in preliminary studies, suggesting potential for anti-inflammatory effects.
DNA Repair EnzymesPotential to sensitize cancer cells to chemotherapy by inhibiting DNA repair mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antitumor Activity : A study highlighted the effectiveness of related benzodiazole compounds in inhibiting tumor growth in xenograft models.
  • Neuroprotective Effects : Research indicates that compounds with similar structures may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease.
  • Anti-inflammatory Properties : Investigations into the anti-inflammatory effects have shown promise in reducing markers associated with inflammation in vitro.

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